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molecular formula C7H8BrN B1339753 5-Bromo-2-ethylpyridine CAS No. 38749-90-5

5-Bromo-2-ethylpyridine

Cat. No. B1339753
M. Wt: 186.05 g/mol
InChI Key: JFTFIPSATYUJLB-UHFFFAOYSA-N
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Patent
US06015825

Procedure details

A solution of 2-ethyl-5-bromopyridine (1.86 g, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol) in 1,2-dichloroethane (20 ml) was brought to reflux before the addition of azoisobutyronitrile (AIBN) (20 mg). The solution was then refluxed for a further two hours. The cooled suspension was filtered and evaporated in vacuo. Purification by column chromatography (silica gel, eluting with 1:1 dichloromethane/hexane) gave the desired product as a pale yellow oil (2.12 g, 80%).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
[Compound]
Name
azoisobutyronitrile
Quantity
20 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][N:4]=1)[CH3:2].[Br:10]N1C(=O)CCC1=O>ClCCCl>[Br:10][CH:1]([C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
C(C)C1=NC=C(C=C1)Br
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
azoisobutyronitrile
Quantity
20 mg
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then refluxed for a further two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The cooled suspension was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by column chromatography (silica gel, eluting with 1:1 dichloromethane/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC(C)C1=NC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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